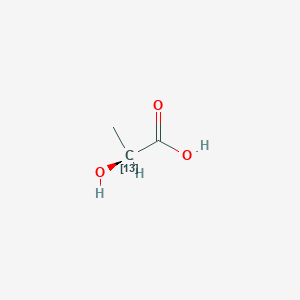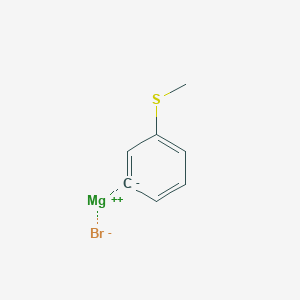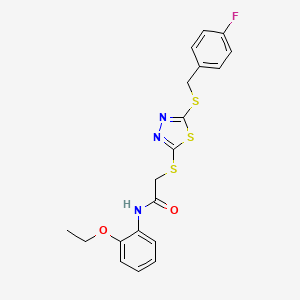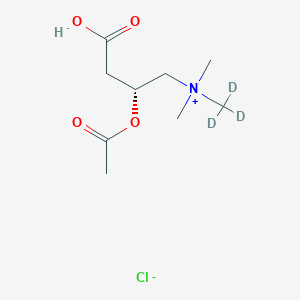
(2S)-2-hydroxy(213C)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-hydroxy(213C)propanoic acid, also known as (2S)-2-hydroxypropanoic acid, is a chiral molecule with significant importance in various fields of science and industry. This compound is a derivative of propanoic acid and contains a hydroxyl group attached to the second carbon atom, making it an alpha-hydroxy acid. The compound’s stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy(213C)propanoic acid can be achieved through several methods. One common approach involves the cyanide ion displacement followed by hydrolysis. This method involves the reaction of an alkyl halide with cyanide ion to form a nitrile, which is then hydrolyzed to yield the carboxylic acid . Another method involves the formation of a Grignard reagent followed by carboxylation. In this process, an alkyl halide reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to produce the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of carbohydrates using specific strains of bacteria or fungi. This biotechnological approach is favored due to its cost-effectiveness and environmental sustainability. The fermentation process converts sugars into the desired acid through a series of enzymatic reactions, followed by purification steps to isolate the compound.
化学反応の分析
Types of Reactions
(2S)-2-hydroxy(213C)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming primary alcohols.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid into esters, amides, or acid chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromate salts.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride, alcohols, or amines.
Major Products Formed
Oxidation: Propionic acid, aldehydes, or ketones.
Reduction: Primary alcohols.
Substitution: Esters, amides, or acid chlorides.
科学的研究の応用
(2S)-2-hydroxy(213C)propanoic acid has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of various organic compounds and is used in stereochemical studies due to its chiral nature.
Biology: The compound is involved in metabolic pathways and is used in studies related to enzyme activity and metabolic regulation.
Industry: The compound is used in the production of biodegradable plastics, pharmaceuticals, and as a food additive.
作用機序
The mechanism of action of (2S)-2-hydroxy(213C)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in various metabolic reactions. For example, it can be converted into other metabolites through enzymatic oxidation or reduction. The hydroxyl group in the molecule allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.
類似化合物との比較
(2S)-2-hydroxy(213C)propanoic acid can be compared with other similar compounds, such as (2S)-2-(cyanoamino)propanoic acid and (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid . These compounds share structural similarities but differ in their functional groups and reactivity.
(2S)-2-(cyanoamino)propanoic acid: Contains a cyano group, making it more reactive in nucleophilic addition reactions.
(2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid: Contains benzyl groups, which influence its solubility and reactivity.
The uniqueness of this compound lies in its hydroxyl group, which imparts specific chemical properties and reactivity, making it valuable in various applications.
特性
分子式 |
C3H6O3 |
|---|---|
分子量 |
91.07 g/mol |
IUPAC名 |
(2S)-2-hydroxy(213C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i2+1 |
InChIキー |
JVTAAEKCZFNVCJ-JACJRKFSSA-N |
異性体SMILES |
C[13C@@H](C(=O)O)O |
正規SMILES |
CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)


![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)

![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)


![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)
![(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12057785.png)
